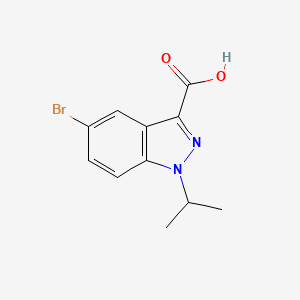
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid typically involves the following steps:
-
Bromination: : The starting material, 1-isopropyl-1H-indazole-3-carboxylic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Oxidation Reactions: The isopropyl group can be oxidized to a ketone or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and catalysts (CuI, Pd/C).
Reduction: Reducing agents (LiAlH4, BH3), solvents (THF, ether).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products Formed
Substitution: Various substituted indazole derivatives.
Reduction: Alcohols, aldehydes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of protein kinases by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins . The bromine atom and the carboxylic acid group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.
5-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group, which may affect its binding properties and reactivity.
5-Chloro-1-isopropyl-1H-indazole-3-carboxylic acid: Substitutes chlorine for bromine, which can influence its electronic properties and reactivity.
Uniqueness
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and potentially improves its bioavailability and binding affinity in biological systems . The bromine atom also contributes to its reactivity and versatility in synthetic chemistry .
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
5-bromo-1-propan-2-ylindazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11BrN2O2/c1-6(2)14-9-4-3-7(12)5-8(9)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
IKHQLAJKZQMFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


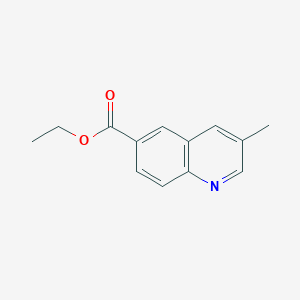
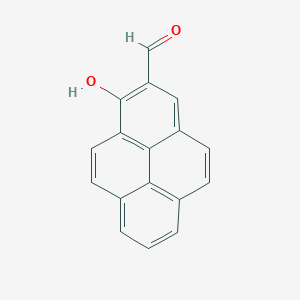
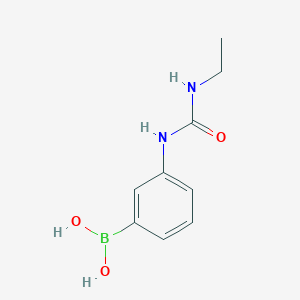
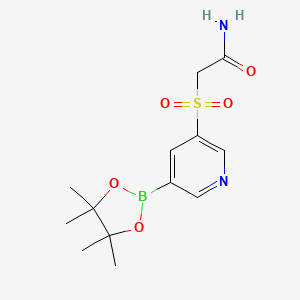
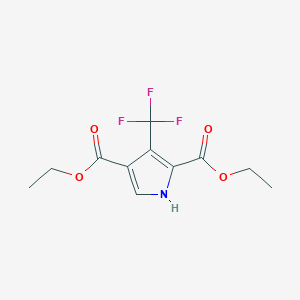
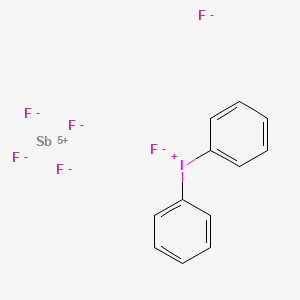
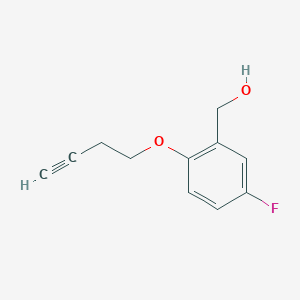
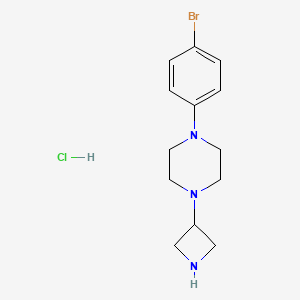
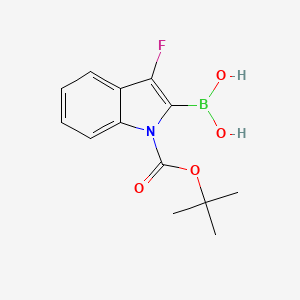



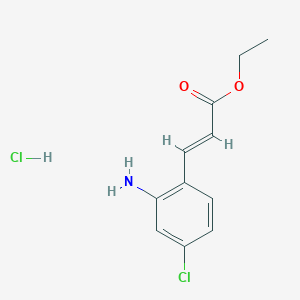
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
